molecular formula C16H24N2O B2915305 {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine CAS No. 1820747-60-1

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine

Cat. No.: B2915305
CAS No.: 1820747-60-1
M. Wt: 260.381
InChI Key: IKQSGNVRSNCGPI-UHFFFAOYSA-N
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Description

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine (CID: 119056843) is a synthetically derived organic compound with the molecular formula C16H24N2O and an average molecular weight of 260.38 g/mol . This chemical features a unique spiro[4.5]decane core structure, which incorporates an oxygen atom in an ether ring and a nitrogen atom protected by a benzyl group, forming a distinct 8-oxa-2-azaspirocyclic framework . The primary amine functional group attached to the spirocyclic core makes this molecule a versatile and valuable building block in medicinal chemistry and drug discovery research. The primary research application of this compound is as a multifunctional intermediate for the design and synthesis of novel biologically active molecules. The spirocyclic scaffold is of significant interest in pharmaceutical development due to its three-dimensionality and potential to improve physicochemical properties . The primary amine group is a key handle for further chemical modification, allowing researchers to create amide bonds, sulfonamides, or link to other molecular fragments via reductive amination. The benzyl group on the nitrogen atom can serve as a protecting group that can be selectively removed to reveal a secondary amine, enabling further diversification of the molecular structure . This compound is strictly for research purposes in laboratory settings and is not intended for human or veterinary use.

Properties

IUPAC Name

(2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-10-15-12-18(11-14-4-2-1-3-5-14)13-16(15)6-8-19-9-7-16/h1-5,15H,6-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSGNVRSNCGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820747-60-1
Record name {2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps to introduce the benzyl group and the methanamine moiety . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like sodium tris(acetoxy)borohydride and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Characterization Tools :

  • X-ray Crystallography : SHELXL and ORTEP-3 (for structure validation) .
  • Spectroscopy : IR and UV-Vis (functional group analysis), as employed for related spiro compounds .

Biological Activity

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine, also known as a spirocyclic compound, has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : (2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
  • Molecular Formula : C₁₆H₂₄N₂O
  • Molecular Weight : 260.38 g/mol
  • CAS Number : 2375274-76-1

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its spirocyclic structure may interact with various biological targets, potentially influencing cellular signaling pathways and enzymatic activities.

Biological Activities

Research indicates that compounds with similar spirocyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential as novel antimicrobial agents.
  • Inhibition of Type III Secretion Systems (T3SS) : Some studies have indicated that related compounds can inhibit bacterial secretion systems, which are critical for virulence in certain pathogens .
  • Cytotoxicity : Preliminary safety data suggest that the compound may cause skin irritation and could be harmful if ingested, indicating a need for caution in handling and application.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of spirocyclic compounds against multidrug-resistant strains of bacteria, demonstrating significant inhibition at varying concentrations . The findings suggest that this compound could serve as a lead compound for developing new antibiotics.
  • Type III Secretion System Inhibition : Research involving related compounds showed that they could significantly reduce the secretion of virulence factors in pathogenic bacteria by targeting their T3SS . This mechanism highlights the potential therapeutic applications of this compound in treating infections caused by such pathogens.
  • Safety Profile : A safety assessment indicated that while the compound shows promise in biological activity, it also poses risks associated with toxicity and irritation upon contact with skin or mucous membranes. Further studies are required to establish a comprehensive safety profile.

Data Summary Table

PropertyValue
IUPAC Name(2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
Molecular FormulaC₁₆H₂₄N₂O
Molecular Weight260.38 g/mol
CAS Number2375274-76-1
Antimicrobial ActivitySignificant against MDR bacteria
T3SS InhibitionYes (in related compounds)
Safety ConcernsSkin irritation, harmful if ingested

Q & A

Q. What are the recommended synthetic routes for {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine?

The compound can be synthesized via condensation reactions involving spirocyclic intermediates. For example, refluxing precursors (e.g., benzyl-substituted spirooxazines) with dry benzene at 80°C for 3 hours, followed by solvent removal and recrystallization from anhydrous THF, has been effective . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic methanamine?

  • 1H/13C NMR : Essential for confirming the benzyl, oxa-aza spirocyclic backbone, and methanamine groups.
  • 2D NOESY : Resolves spatial proximities in the spiro system, particularly for distinguishing axial/equatorial substituents .
  • FT-IR : Validates functional groups (e.g., amine stretching at ~3300 cm⁻¹).

Q. How is crystallographic data analyzed to confirm the compound’s structure?

Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard. WinGX integrates tools for small-molecule crystallography, enabling Fourier mapping and thermal ellipsoid visualization .

Advanced Questions

Q. How do spiro ring puckering dynamics influence the compound’s reactivity?

The Cremer-Pople puckering parameters (amplitude qq, phase ϕ\phi) quantify nonplanar distortions in the 8-oxa-2-azaspiro[4.5]decane ring. Computational studies (e.g., DFT) can correlate puckering modes with steric strain or hydrogen-bonding capabilities. For example, chair conformers with axial sulfur in analogous thiaspiro compounds exhibit lower energy .

Q. What computational strategies predict isomer stability in spirocyclic methanamines?

  • Ab initio methods : HF/6-31G* optimizations calculate energy differences between isomers (e.g., Z-isomers of thiaspiro derivatives are ~3.5 kcal/mol more stable than E-isomers) .
  • Conformational sampling : Molecular dynamics (MD) simulations assess thermodynamic stability of puckered states.

Q. How are data contradictions resolved during crystallographic refinement?

High-resolution datasets or twinned crystals may require:

  • SHELXL’s TWIN/BASF commands : To model twinning fractions.
  • Rigid-bond restraints : For anisotropic displacement parameters in strained spiro systems .

Methodological Comparisons

Aspect Synthesis Structural Analysis
Key Tools Reflux apparatus, THF recrystallizationSHELXL, ORTEP-3, WinGX
Critical Parameters Temperature (80°C), solvent polarityPuckering coordinates (qq, ϕ\phi)
Data Challenges Yield variability due to steric hindranceTwinning in spiro crystals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.